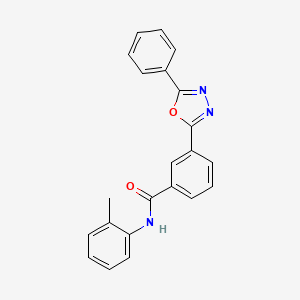![molecular formula C17H22N6O2 B4386384 N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4386384.png)
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
Descripción general
Descripción
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide, also known as IBTP, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases, which are important regulators of the cell cycle. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of gene expression. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide for lab experiments is its versatility. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide can be used in a variety of assays and experiments, including cell viability assays, apoptosis assays, and gene expression assays. Another advantage of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is its high potency, which allows for the use of lower concentrations in experiments. However, one limitation of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is its relatively short half-life, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide. One area of interest is the development of new derivatives of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide with improved potency and selectivity. Another area of interest is the development of new methods for delivering N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide to specific tissues and cells, which may improve its effectiveness in treating various diseases. Additionally, further research is needed to fully understand the mechanisms of action of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide and to identify new targets for its use in various fields.
Aplicaciones Científicas De Investigación
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has been studied extensively for its potential applications in various fields, including cancer research, neurological disorders, and infectious diseases. In cancer research, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has shown promising results in inhibiting the growth of cancer cells and reducing tumor size. In neurological disorders, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. In infectious diseases, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to have antimicrobial properties and may be useful in the treatment of bacterial and fungal infections.
Propiedades
IUPAC Name |
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-1H-1,2,4-triazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-12(2)17(25)23-9-7-22(8-10-23)14-5-3-13(4-6-14)20-16(24)15-18-11-19-21-15/h3-6,11-12H,7-10H2,1-2H3,(H,20,24)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCIXVASTJNRQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



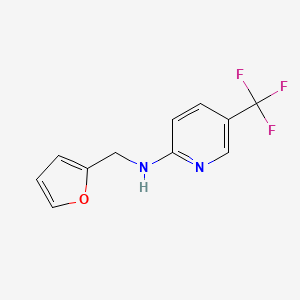
![(3R*,4R*)-1-[(2-chlorophenyl)acetyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B4386312.png)
![2-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4386324.png)
![6-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(4-propyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B4386332.png)

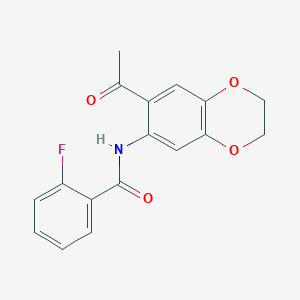

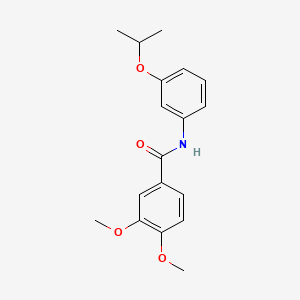
![1,2,3,4-tetrafluoro-7,8,9,10-tetrahydro-12H-benzimidazo[1,2-b][1,2]benzoxazin-12-one](/img/structure/B4386359.png)
![4-benzyl-1-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine](/img/structure/B4386360.png)
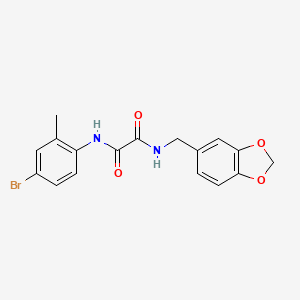
![ethyl 4-({1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4386369.png)

